molecular formula C9H16N4O5 B1277746 H-Ala-Gly-Gly-Gly-OH CAS No. 5123-42-2

H-Ala-Gly-Gly-Gly-OH

Cat. No.: B1277746
CAS No.: 5123-42-2
M. Wt: 260.25 g/mol
InChI Key: KEULKIZRPKJGIH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Gly-Gly-Gly-OH is a useful research compound. Its molecular formula is C9H16N4O5 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies and Disease Mechanisms

  • Conformational Changes in Peptides: The research by (Owen et al., 2012) focused on how the hydroxyl radical (•OH) can initiate the unfolding of amino acid residues like Gly and Ala. This study is significant for understanding peptide folding and misfolding, which is crucial in diseases like Alzheimer’s.

Nuclear Magnetic Resonance (NMR) Studies

  • Chemical Shifts in Peptides: (Merutka et al., 1995) utilized 1H NMR to study proton chemical shifts in disordered peptides, including H-Ala-Gly-Gly-Gly-OH. This research aids in understanding the structural dynamics of peptides in different environments.

Peptide Synthesis and Racemization

  • Racemization in Peptide Synthesis: Research by (Izumiya et al., 1971) investigated the racemization of peptides during synthesis, using tripeptides like H-Ala-Gly-Gly-OH. This is vital for ensuring the purity and efficacy of synthesized peptides in various applications.

Structural Analysis of Polypeptides

  • Structural Analysis of Copolypeptides: The study by (Souma et al., 2008) provided detailed insights into the structure of sequential copolypeptides, including those containing Ala and Gly. This kind of research is fundamental for the design and development of new biomaterials.

Coordination Chemistry and Metal Complexes

  • Au(III)-Complexes with Peptides: (Kolev et al., 2006) explored the synthesis and characterization of gold complexes with peptides like H-Gly-Ala-OH. Understanding metal-peptide interactions is crucial for applications in bioinorganic chemistry and medicinal chemistry.

Safety and Hazards

“H-Ala-Gly-Gly-Gly-OH” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause an allergic skin reaction. Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

Peptides generally interact with specific receptors or enzymes in the body, triggering a series of biochemical reactions .

Mode of Action

The mode of action of H-Ala-Gly-Gly-Gly-OH involves its interaction with its target, leading to changes in the biochemical environment. The peptide bond formation between amino acids is a crucial process in this interaction . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule .

Biochemical Pathways

Peptides generally influence various biochemical pathways depending on their sequence and the nature of the amino acids they contain . They can affect protein synthesis, enzymatic reactions, signal transduction pathways, and more .

Pharmacokinetics

Peptides are generally known to have poor oral bioavailability due to their size, charge, and susceptibility to enzymatic degradation . They are often administered via injection to bypass these barriers .

Result of Action

These effects can include triggering or inhibiting specific cellular processes, modulating immune responses, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and more . For instance, the stability of peptides can be affected by the presence of proteolytic enzymes, which can degrade peptides .

Biochemical Analysis

Biochemical Properties

H-Ala-Gly-Gly-Gly-OH plays a significant role in biochemical reactions, particularly in the study of peptide bonds and protein interactions. This peptide can interact with various enzymes, such as proteases, which catalyze the hydrolysis of peptide bonds. For instance, it can serve as a substrate for enzymes like trypsin and chymotrypsin, which cleave peptide bonds at specific amino acid residues. The interactions between this compound and these enzymes help elucidate the mechanisms of enzyme specificity and catalysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This peptide can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, it may affect the activity of kinases and phosphatases, which are crucial for regulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This peptide can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, stabilizing or destabilizing their structures. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this peptide can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This peptide is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, such as altering cell proliferation, differentiation, and apoptosis. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress, inflammation, and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate peptide metabolism. This peptide can be hydrolyzed by peptidases, releasing its constituent amino acids, which can then enter metabolic pathways such as the citric acid cycle and gluconeogenesis. The interactions between this compound and metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This peptide can be taken up by cells via endocytosis or specific peptide transporters. Once inside the cell, this compound can interact with binding proteins and other transporters that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the peptide’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This peptide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific proteins and enzymes. The localization of this peptide can affect its ability to modulate cellular processes and biochemical reactions .

Properties

IUPAC Name

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULKIZRPKJGIH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428556
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-42-2
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALANYLGLYCYLGLYCYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.